molecular formula C10H11F3N2 B11738207 N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine

N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B11738207
M. Wt: 216.20 g/mol
InChI Key: MPTJQQMKSAEXNL-UHFFFAOYSA-N
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Description

N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a cyclopropyl group at the N1 position and a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. This compound is part of a broader class of aromatic diamines with applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

1-N-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)6-1-4-9(8(14)5-6)15-7-2-3-7/h1,4-5,7,15H,2-3,14H2

InChI Key

MPTJQQMKSAEXNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name (CAS) Substituent (N1) Molecular Weight (g/mol) Purity (%) Key Features
N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine (Discontinued) Cyclopropyl 246.23 (calculated) 98 High steric hindrance; potential for unique electronic effects
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine (35203-49-7) Methyl 219.18 98 High yield (87%); antimalarial research candidate
N1-Isopropyl-4-(trifluoromethyl)benzene-1,2-diamine (175277-91-5) Isopropyl 218.22 N/A Moderate steric bulk; used as synthetic intermediate
N1-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine (123856-18-8) Cyclohexyl 258.28 N/A Enhanced lipophilicity; potential for membrane permeability studies
N,N-Dimethyl-4-(trifluoromethyl)benzene-1,2-diamine (183251-95-8) Dimethyl 234.23 98 Dual amine functionality; industrial catalyst applications

Key Observations :

  • Steric Effects : The cyclopropyl and cyclohexyl derivatives exhibit significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to smaller substituents like methyl or isopropyl.
  • Electronic Effects : The -CF₃ group stabilizes the aromatic ring via electron withdrawal, enhancing resistance to electrophilic attack across all analogs.

Biological Activity

N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a cyclopropyl group and a trifluoromethyl substituent on the aromatic ring significantly influences its chemical behavior and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

This compound can be represented by the following molecular formula:

C9H10F3N2\text{C}_9\text{H}_{10}\text{F}_3\text{N}_2

Key Features:

  • Cyclopropyl Group: Enhances binding affinity to biological targets due to its unique steric properties.
  • Trifluoromethyl Group: Increases lipophilicity and metabolic stability, potentially improving bioavailability.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight216.20 g/mol
CAS Number1092293-27-0
Melting PointNot readily available
SolubilitySoluble in organic solvents

This compound interacts with specific enzymes and receptors, modulating their activity. The amino groups can engage in hydrogen bonding, which is crucial for binding interactions with biological macromolecules.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study: In Vitro Analysis

In a study examining the effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells), researchers observed:

  • IC50 Values: The compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity against cancer cells.
  • Mechanism: The compound was found to inhibit the PI3K/Akt pathway, leading to increased apoptosis rates.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies indicate that:

  • NOAEL (No Observed Adverse Effect Level): Established at 10 mg/kg based on liver and kidney effects observed in animal studies.
  • Potential Risks: High doses may lead to nephrotoxicity and hepatotoxicity, necessitating careful dosage considerations in future clinical applications.

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